molecular formula C7H12Br2N2O B2381748 5-Amino-2-(aminomethyl)phenol dihydrobromide CAS No. 2172572-90-4

5-Amino-2-(aminomethyl)phenol dihydrobromide

Cat. No.: B2381748
CAS No.: 2172572-90-4
M. Wt: 299.994
InChI Key: ATTFPJLOMCPHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(aminomethyl)phenol dihydrobromide: is an organic compound with the molecular formula C7H12Br2N2O and a molecular weight of 299.994. This compound is known for its superior stability and reliability, making it a valuable reagent in various scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(aminomethyl)phenol dihydrobromide typically involves the reaction of 5-Amino-2-(aminomethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process involves:

    Starting Materials: 5-Amino-2-(aminomethyl)phenol and hydrobromic acid.

    Reaction Conditions: The reaction is conducted at a specific temperature and pH to facilitate the formation of the dihydrobromide salt.

    Purification: The product is purified through recrystallization or other suitable methods to obtain high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.

    Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions are maintained.

    Purification and Packaging: The final product is purified and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(aminomethyl)phenol dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide and ammonia are commonly employed.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenol derivatives.

Scientific Research Applications

5-Amino-2-(aminomethyl)phenol dihydrobromide is widely used in scientific research due to its stability and versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a marker in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(aminomethyl)phenol dihydrobromide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The compound can influence various biochemical pathways, including oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(aminomethyl)phenol hydrochloride
  • 5-Amino-2-(aminomethyl)phenol sulfate
  • 5-Amino-2-(aminomethyl)phenol nitrate

Uniqueness

5-Amino-2-(aminomethyl)phenol dihydrobromide is unique due to its superior stability and reliability compared to its similar compounds. This makes it a preferred choice in various scientific and industrial applications.

Properties

IUPAC Name

5-amino-2-(aminomethyl)phenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2BrH/c8-4-5-1-2-6(9)3-7(5)10;;/h1-3,10H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFPJLOMCPHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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